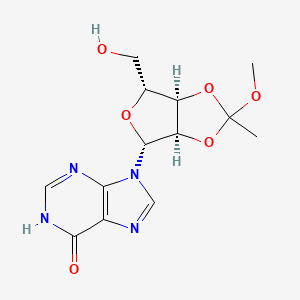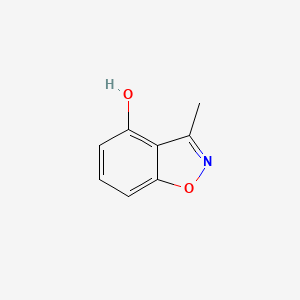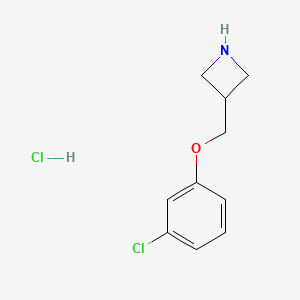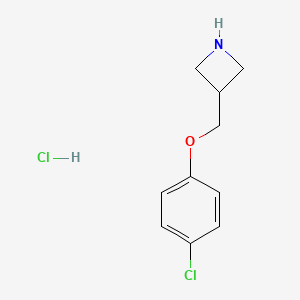
3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
説明
3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as 4-APCP, is an organic compound composed of an aminophenyl ring, a pyrrolidine ring, and a prop-2-enenitrile group. It is a colorless solid with a melting point of 122-123°C and a boiling point of 315-316°C. 4-APCP is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in the field of medicinal chemistry.
科学的研究の応用
Synthesis and Chemical Properties
The compound "3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile" has been explored in various scientific research contexts, particularly in the synthesis of complex molecules and materials. A notable application involves its role in the formation of tricarbonylrhenium complexes with significant implications in luminescence and electronic properties. The attachment of a 4-substituted phenyl arm, such as an aminophenyl moiety, affects the geometrical and electronic characteristics of the resultant complexes, influencing their photo-physical behaviors (Wolff et al., 2013).
Catalysis and Reaction Mechanisms
The compound's pyrrolidine component is central to research in catalysis and reaction mechanisms. For instance, it has been used to study the enantioselective synthesis of alpha-aminooxy carbonyl compounds, showcasing the importance of pyrrolidine enamine substrates and the development of catalytic systems that achieve high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama et al., 2004). This highlights its potential in creating asymmetric synthetic pathways, crucial for pharmaceutical manufacturing.
Material Science and NLO Applications
Another area of interest is in material science, where derivatives of the compound have been synthesized for new classes of nonlinear optical (NLO) materials. The synthesis of nicotinonitrile derivatives, including pyrrolidine variants, demonstrates the compound's utility in generating materials with high NLO values, which are essential for optical and photonic technologies (Raghukumar et al., 2003).
Advanced Polymer Development
In polymer science, the introduction of pyridine and pyrrolidine functionalities has been pivotal in creating novel polyimides with improved solubility and thermal stability. These materials exhibit promising applications in electronics and aerospace for their exceptional mechanical properties and low water uptake (Yan et al., 2011).
特性
IUPAC Name |
(E)-3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-10-12(14(18)17-7-1-2-8-17)9-11-3-5-13(16)6-4-11/h3-6,9H,1-2,7-8,16H2/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDIRDPWKPACKI-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B1530852.png)





![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)

![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)



